2-(2-Oxo-5-pentylcyclopentyl)acetic acid
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Overview
Description
2-(2-Oxo-5-pentylcyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring substituted with a pentyl group and an oxo group at the 2-position, and an acetic acid moiety at the 2-position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-5-pentylcyclopentyl)acetic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Pentyl Group: The pentyl group is introduced via alkylation reactions, where a suitable pentyl halide reacts with the cyclopentane ring.
Oxidation to Form the Oxo Group:
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-5-pentylcyclopentyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the acetic acid moiety or the pentyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the oxo group.
Substitution Products: Compounds with different functional groups replacing the acetic acid moiety or the pentyl group.
Scientific Research Applications
2-(2-Oxo-5-pentylcyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-5-pentylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-5-ethylcyclopentyl)acetic acid
- 2-(2-Oxo-5-propylcyclopentyl)acetic acid
- 2-(2-Oxo-5-butylcyclopentyl)acetic acid
Uniqueness
2-(2-Oxo-5-pentylcyclopentyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(2-oxo-5-pentylcyclopentyl)acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
InChI Key |
RRXVPZAFZHEESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=O)C1CC(=O)O |
Origin of Product |
United States |
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